nNOS Binding Mode and Isoform Selectivity: (3R,4R) Generates a Unique H-Bond Hot Spot Not Accessible to (3S,4S) or Trans Diastereomers
In neuronal nitric oxide synthase (nNOS) inhibitor design, the (3R,4R)-configured pyrrolidine scaffold induces a conformational rearrangement of the conserved Tyr706 residue to the out-rotamer position, creating a novel hydrogen-bond 'hot spot.' This binding mode is not observed with the enantiomeric (3S,4S) scaffold, which leaves Tyr706 in the in-rotamer conformation and engages a different active-site residue (Glu592) [1]. The consequence is quantitative: (3R,4R)-configured inhibitors 2 and 3 achieve 2000-fold and 1400-fold selectivity for nNOS over endothelial NOS (eNOS), respectively [2]. Crystal structures (PDB 3RQL, 3PNG) confirm that the (3R,4R) pyrrolidine ring nitrogen hydrogen-bonds to heme propionate A, while the (3S,4S) enantiomer cannot access this geometry [3][4].
| Evidence Dimension | nNOS vs. eNOS selectivity (fold-selectivity based on Ki ratio) |
|---|---|
| Target Compound Data | (3R,4R)-configured inhibitor 2: 2000-fold nNOS/eNOS selectivity; (3R,4R)-configured inhibitor 3: 1400-fold nNOS/eNOS selectivity |
| Comparator Or Baseline | (3S,4S)-configured inhibitor 1: different binding mode (aminopyridine interacts with Glu592, Tyr706 remains in-rotamer); quantitative selectivity data for parent (3R,4R)-1 not directly reported but binding mode is stereochemistry-dependent |
| Quantified Difference | The (3R,4R) configuration enables the out-rotamer Tyr706 conformation and heme propionate D interaction; (3S,4S) cannot adopt this binding mode. At least 0.5 Å difference in aminopyridine positioning between (3R,4R)-3 and the parent nNOS–1 structure. |
| Conditions | X-ray crystallography of nNOS and eNOS heme domains (PDB 3RQL at 1.93 Å; PDB 3PNG at 1.88 Å); in vitro enzyme inhibition assays using rat nNOS and bovine eNOS full-length enzymes; hemoglobin capture assay for NO production. |
Why This Matters
Procurement of the incorrect stereoisomer would yield an inhibitor that binds nNOS in a fundamentally different orientation, abolishing the 1400–2000-fold isoform selectivity that is the defining advantage of this chemotype in neurodegenerative disease programs.
- [1] Poulos TL, Li H, Raman C, Martásek P, Roman LJ, Silverman RB. The Mobility of a Conserved Tyrosine Residue Controls Isoform-Dependent Enzyme–Inhibitor Interactions in Nitric Oxide Synthases. Biochemistry. 2014;53(32):5272-5279. doi:10.1021/bi500561h View Source
- [2] Poulos TL, Li H, Raman C, et al. Biochemistry. 2014;53(32):5272-5279. Table 1: (3R,4R)-2 and (3R,4R)-3 exhibit 2000- and 1400-fold selection for nNOS versus eNOS, respectively. View Source
- [3] RCSB PDB. 3RQL: Structure of rat neuronal nitric oxide synthase heme domain in complex with 6-(((3R,4R)-4-(2-((1S,2R/1R,2S)-2-(3-chlorophenyl)cyclopropylamino)ethoxy)pyrrolidin-3-yl)methyl)-4-methylpyridin-2-amine. Resolution 1.93 Å. Deposited 2011-04-28. View Source
- [4] RCSB PDB. 3PNG: Structure of rat neuronal nitric oxide synthase heme domain in complex with 6-(((3R,4R)-4-(2-((2-fluoro-2-(3-fluorophenyl)ethyl)amino)ethoxy)pyrrolidin-3-yl)methyl)-4-methylpyridin-2-amine. Resolution 1.88 Å. Deposited 2010-11-18. View Source
